molecular formula C17H18N4O5S B14989665 Ethyl 4-amino-2-[(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate

Ethyl 4-amino-2-[(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B14989665
M. Wt: 390.4 g/mol
InChI Key: WLOBNOQCSICWBM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylate: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a methoxycarbonyl group, and a phenylcarbamoyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Carbamoylation: The phenylcarbamoyl group is introduced through a reaction with an isocyanate derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit the activity of enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA.

Comparison with Similar Compounds

Ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)thio]pyrimidine-5-carboxylate: Similar structure but with a thio group instead of a sulfanyl group.

    Ethyl 4-amino-2-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)oxy]pyrimidine-5-carboxylate: Similar structure but with an oxy group instead of a sulfanyl group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N4O5S/c1-3-26-16(24)12-8-19-17(21-14(12)18)27-9-13(22)20-11-6-4-10(5-7-11)15(23)25-2/h4-8H,3,9H2,1-2H3,(H,20,22)(H2,18,19,21)

InChI Key

WLOBNOQCSICWBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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